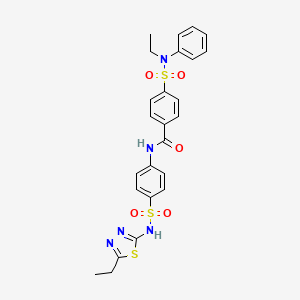

![molecular formula C9H13NO B3000707 [3-(Ethylamino)phenyl]methanol CAS No. 915704-76-6](/img/structure/B3000707.png)

[3-(Ethylamino)phenyl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

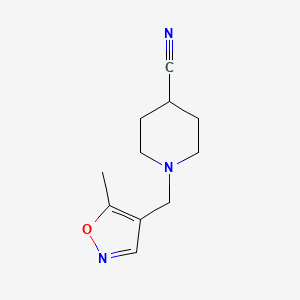

“[3-(Ethylamino)phenyl]methanol” is an organic compound with the CAS Number: 915704-76-6 . It has a molecular weight of 151.21 and its IUPAC name is [3-(ethylamino)phenyl]methanol . The compound appears as an oil .

Molecular Structure Analysis

The InChI code for [3-(Ethylamino)phenyl]methanol is 1S/C9H13NO/c1-2-10-9-5-3-4-8(6-9)7-11/h3-6,10-11H,2,7H2,1H3 . This indicates that the compound has a carbon backbone with an ethylamino group and a hydroxyl group attached to the phenyl ring.Physical And Chemical Properties Analysis

[3-(Ethylamino)phenyl]methanol is an oil . It is stored at room temperature . Alcohols of four or fewer carbon atoms are soluble in water because the alcohol molecules engage in hydrogen bonding with water molecules .Aplicaciones Científicas De Investigación

Synthesis and Reactivity in Drug Development

[3-(Ethylamino)phenyl]methanol is involved in the synthesis of certain drugs, as demonstrated in the case of laquinimod, a drug under clinical trials for multiple sclerosis. The synthesis involves a high-yielding aminolysis reaction, where an equilibrium between the precursors and the final product is crucial. This equilibrium is facilitated by the transfer of the enol proton to an exocyclic carbonyl substituent, leading to ketene formation, which is an integral part of this process (Jansson et al., 2006).

Impact on Lipid Dynamics

Methanol, a related compound, significantly impacts lipid dynamics in biological and synthetic membranes. It accelerates the flip-flop and transfer kinetics of lipids in membrane studies. This finding is crucial for understanding the role of methanol in influencing lipid bilayer composition and its implications in cell survival and protein reconstitution (Nguyen et al., 2019).

Catalytic Applications

The compound finds use in catalysis, as seen in the fluoride ion mediated anodic α-methoxylation of certain sulfides. This process demonstrates the utility of methanol in catalytic reactions involving carbon nucleophiles, leading to the introduction of functional groups in organic synthesis (Furuta & Fuchigami, 1998).

Enantioselective Reactions

[3-(Ethylamino)phenyl]methanol and related compounds are used in enantioselective epoxidation reactions. These reactions are crucial for synthesizing epoxides with high enantioselectivity, an important process in the field of asymmetric synthesis (Lu et al., 2008).

Sensor Development

In sensor technology, derivatives of [3-(Ethylamino)phenyl]methanol have been used to develop dual chemosensors for metal ions like Zn2+ and Al3+. These sensors exhibit distinct excitation and emission wavelengths, indicating the versatility of such compounds in developing sensitive and selective sensors (Roy et al., 2019).

Safety and Hazards

The safety information for [3-(Ethylamino)phenyl]methanol indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

[3-(ethylamino)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-2-10-9-5-3-4-8(6-9)7-11/h3-6,10-11H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQDQDWDUYLEPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC(=C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915704-76-6 |

Source

|

| Record name | [3-(ethylamino)phenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B3000624.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-bromophenyl)acetamide](/img/structure/B3000625.png)

![N-(Cyanomethyl)-2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3000627.png)

![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B3000631.png)

![Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxochromen-3-yl]propanoate](/img/structure/B3000634.png)

![Diethyl 2-acetamido-2-[[4-(trifluoromethyl)phenyl]methyl]propanedioate](/img/structure/B3000637.png)

![2,4-Dinitro-11-phenyl-5H-dibenzo[b,E][1,4]diazepine](/img/structure/B3000638.png)

![4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde](/img/structure/B3000647.png)